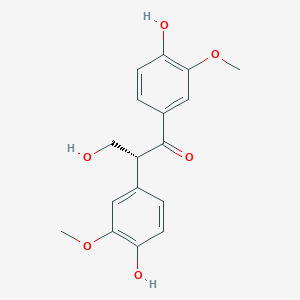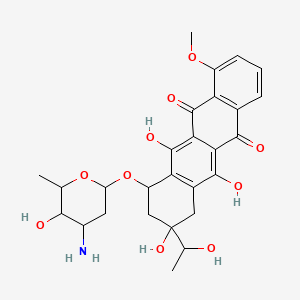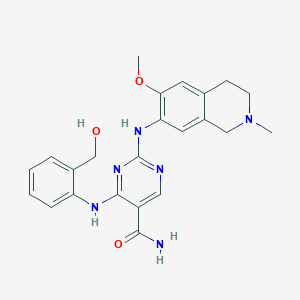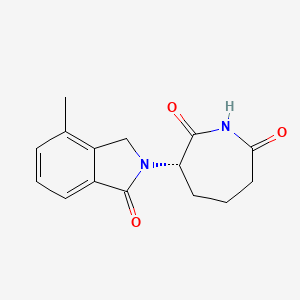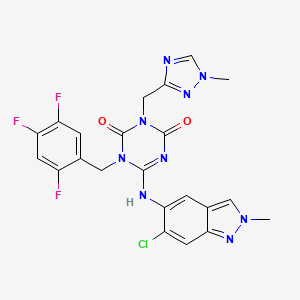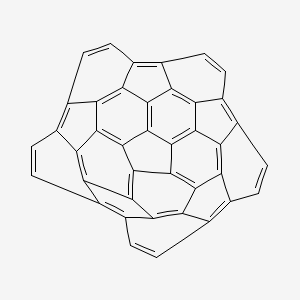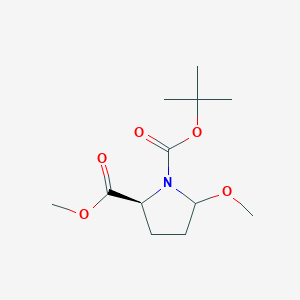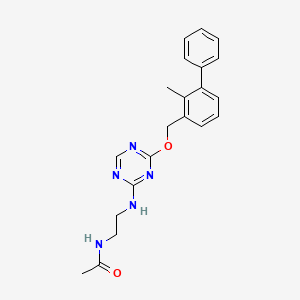
PD-L1-IN-1
説明
PD-L1-IN-1 is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality PD-L1-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PD-L1-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Role in Immune Escape and Cancer Treatment
PD-L1-IN-1, as a PD-1/PD-L1 inhibitor, has significant implications in cancer treatment, particularly in immune escape mechanisms. Research has shown that the PD-1/PD-L1 axis is a key mediator in peripheral self-tolerance and is exploited by cancers to promote immune escape. Anti-PD-1/PD-L1 therapies, including PD-L1-IN-1, have shown considerable excitement and efficacy in treating various cancers, such as melanoma and non-small cell lung cancer (Frydenlund & Mahalingam, 2017).
2. Prognostic Value and Therapeutic Advances
PD-L1 expression in tumors has been studied as a potential prognostic marker and as a guide for therapeutic interventions. Pathologists play a critical role in predicting patient responses to anti-PD-1/PD-L1 therapies through tissue biopsy analysis. These insights are valuable for guiding the use of PD-L1-IN-1 in clinical settings (Frydenlund & Mahalingam, 2017).
3. Research Trends and Bibliometric Analysis
Bibliometric analysis provides insights into the trends and hotspots of PD-L1 research, particularly in esophageal cancer. This research helps in understanding the evolution from PD-1/PD-L1 expression studies to the clinical application of inhibitors like PD-L1-IN-1 (Yang & Wang, 2022).
4. Clinical Applications and Challenges
The clinical application of PD-1 pathway inhibitors, including PD-L1-IN-1, reflects advancements in cancer treatment. However, challenges such as varying response rates, the lack of reliable biomarkers, and resistance to therapy are areas of ongoing research and development (Berger & Pu, 2018).
5. PD-L1 as a Predictive Biomarker
The role of PD-L1 as a predictive biomarker in cancer treatment is under extensive study. Its expression is crucial in determining patient eligibility for treatments like atezolizumab, a monoclonal antibody targeting human PD-L1. Further research is needed to conclusively establish its predictive value (Araujo-Fernandez et al., 2020).
6. Small Molecule Inhibitors and Therapeutic Applications
Small molecule PD-L1 inhibitors like PD-L1-IN-1 have been explored for their potential in cancer immunotherapy. Studies indicate that these drugs may have different therapeutic applications in clinics based on their dependency on PD-L1 expression levels (Wang et al., 2019).
特性
IUPAC Name |
N-[2-[[4-[(2-methyl-3-phenylphenyl)methoxy]-1,3,5-triazin-2-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-18(9-6-10-19(15)17-7-4-3-5-8-17)13-28-21-25-14-24-20(26-21)23-12-11-22-16(2)27/h3-10,14H,11-13H2,1-2H3,(H,22,27)(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWZTWZGNYPECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC=NC(=N3)NCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



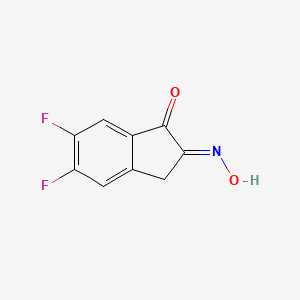
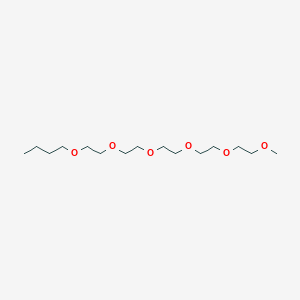
![Methyl 2-(2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl)acetate](/img/structure/B8223629.png)
![(2S,3S,4R)-4-[(2R,5S,7R,8S,9R)-7-hydroxy-2-[(2S,5R)-5-[(2S,3R,5S)-5-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B8223635.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8223639.png)

